molecular formula C8H19Br2N B6269427 (3-bromopropyl)(butan-2-yl)methylamine hydrobromide CAS No. 2416235-13-5

(3-bromopropyl)(butan-2-yl)methylamine hydrobromide

Cat. No.: B6269427
CAS No.: 2416235-13-5
M. Wt: 289.1
InChI Key:
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Description

(3-bromopropyl)(butan-2-yl)methylamine hydrobromide is a chemical compound that has garnered attention for its unique properties and potential applications in various fields. This compound is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a butan-2-yl group and a methylamine moiety. The hydrobromide salt form enhances its stability and solubility, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromopropyl)(butan-2-yl)methylamine hydrobromide typically involves the reaction of (3-bromopropyl)amine with butan-2-ylmethylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product’s formation. The hydrobromide salt is then obtained by treating the resulting amine with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. This ensures high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

(3-bromopropyl)(butan-2-yl)methylamine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can yield amines or other reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted amines and derivatives.

    Oxidation Reactions: Oxides and other oxidation products.

    Reduction Reactions: Reduced amines and related compounds.

Scientific Research Applications

(3-bromopropyl)(butan-2-yl)methylamine hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-bromopropyl)(butan-2-yl)methylamine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom’s presence allows for various chemical modifications, which can influence the compound’s biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • (3-chloropropyl)(butan-2-yl)methylamine hydrochloride
  • (3-iodopropyl)(butan-2-yl)methylamine iodide
  • (3-fluoropropyl)(butan-2-yl)methylamine fluoride

Uniqueness

(3-bromopropyl)(butan-2-yl)methylamine hydrobromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The hydrobromide salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

2416235-13-5

Molecular Formula

C8H19Br2N

Molecular Weight

289.1

Purity

93

Origin of Product

United States

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